Stafib-2

STAT5b inhibitor binding affinity rational drug design

Stafib-2 is the definitive tool for STAT5b isoform-specific research, offering a Ki of 9 nM and >20-fold selectivity over STAT5a to eliminate confounding STAT5a activity in tumor proliferation, leukemia, and apoptosis studies. Unlike pan-STAT5 inhibitors (e.g., AC-4-130, pimozide), its engineered catechol bisphosphate chemotype binds exclusively to the STAT5b SH2 domain—validated to amino acid resolution via ITC and point mutant analysis. It also serves as a well-characterized reference standard for developing or benchmarking novel STAT5b SH2 domain inhibitors, with a 5-fold affinity improvement over Stafib-1. For cell-based assays, combine with the prodrug Pomstafib-2. Procure high-purity Stafib-2 to drive unambiguous, reproducible STAT5b phenotypes in your research pipeline.

Molecular Formula C28H26N2O12P2
Molecular Weight 644.5 g/mol
CAS No. 2097938-74-2
Cat. No. B8143676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStafib-2
CAS2097938-74-2
Molecular FormulaC28H26N2O12P2
Molecular Weight644.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC(=O)NCC4=CC(=C(C=C4)OP(=O)(O)O)OP(=O)(O)O
InChIInChI=1S/C28H26N2O12P2/c31-27(29-17-19-6-15-25(41-43(33,34)35)26(16-19)42-44(36,37)38)18-39-22-11-7-20(8-12-22)28(32)30-21-9-13-24(14-10-21)40-23-4-2-1-3-5-23/h1-16H,17-18H2,(H,29,31)(H,30,32)(H2,33,34,35)(H2,36,37,38)
InChIKeyLJGIDZSIOSYQMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stafib-2 (CAS 2097938-74-2) for Research Procurement: A Selective STAT5b SH2 Domain Inhibitor for Oncology and Immunology Studies


Stafib-2 (CAS 2097938-74-2) is a catechol bisphosphate-based small molecule that functions as a selective, nanomolar inhibitor of the transcription factor STAT5b [1]. It exerts its inhibitory effect by binding to the STAT5b SH2 domain, thereby blocking protein-protein interactions required for STAT5b dimerization and transcriptional activity [2]. The compound was rationally optimized from the precursor Stafib-1 and exhibits poor intrinsic cell permeability, a property that informs the use of its prodrug counterpart, Pomstafib-2, in cellular and in vivo applications .

Why STAT5 Inhibitors Cannot Be Substituted for Stafib-2: Evidence-Based Differentiation in STAT5 Isoform Selectivity


Generic substitution among STAT5 inhibitors is not scientifically valid due to fundamental differences in isoform selectivity and binding mechanisms. Stafib-2 is distinguished by its engineered selectivity for STAT5b over the highly homologous STAT5a protein, achieved through rational optimization of catechol bisphosphate chemotype [1]. In contrast, most STAT5-targeting compounds (including AC-4-130, pimozide, and chromone-based inhibitors) lack this isoform discrimination or exhibit different selectivity profiles [2]. Because STAT5b and STAT5a perform non-redundant functions in tumor cell proliferation—with STAT5b inhibition shown to reduce tumor cell growth more effectively than STAT5a inhibition—compounds lacking Stafib-2's selectivity cannot reliably reproduce experimental outcomes [3].

Quantitative Comparative Evidence for Stafib-2: Differentiated Potency, Selectivity, and Target Engagement Metrics vs. Stafib-1 and Other STAT5 Inhibitors


5-Fold Improvement in Binding Affinity: Stafib-2 vs. Stafib-1

Stafib-2 was rationally optimized from the precursor compound Stafib-1, achieving a 5-fold improvement in binding affinity for the STAT5b SH2 domain [1]. This optimization involved substituting the central naphthyl moiety of Stafib-1 with a phenyl ring and attaching a para-phenoxy group to the terminal phenyl ring [2]. The quantitative affinity gain represents a significant advancement in catechol bisphosphate-based STAT5b inhibition and establishes Stafib-2 as a structurally refined tool compound.

STAT5b inhibitor binding affinity rational drug design SH2 domain ligand

>20-Fold Selectivity for STAT5b Over STAT5a: A Differentiating Metric for Isoform-Specific Research

Stafib-2 demonstrates >20-fold selectivity for STAT5b over the highly homologous STAT5a protein . This selectivity is quantified by Ki values of 9 nM for STAT5b versus >180 nM for STAT5a (based on the reported >20-fold margin), and is corroborated by IC50 data showing 82 nM for STAT5b compared to 1,700 nM for STAT5a . This isoform discrimination is a direct consequence of structural modifications introduced during rational optimization from Stafib-1 and is not observed with most other STAT5-targeting compounds.

STAT5b selectivity STAT5a isoform isoform-specific inhibition SH2 domain targeting

Differential Binding Profile to STAT5B N642H Gain-of-Function Mutant vs. AC-4-130

In silico molecular docking studies comparing Stafib-2 with the STAT5 inhibitor AC-4-130 revealed a differentiated binding preference: AC-4-130 exhibits higher affinity for wild-type STAT5B, whereas Stafib-2 forms a more stable molecular interaction with the STAT5BN642H gain-of-function mutant [1]. This mutation, identified in pediatric acute lymphoblastic leukemia (ALL) patients, is associated with aggressive disease and drug resistance [2]. The differential binding profile positions Stafib-2 as a distinct chemical probe for investigating STAT5BN642H-driven oncogenic signaling.

STAT5B N642H mutation leukemia drug resistance molecular docking

Validated SH2 Domain Binding Site: ITC-Mapped Amino Acid Resolution Engagement

The binding site of Stafib-2 on the STAT5b SH2 domain has been validated using combined isothermal titration calorimetry (ITC) and protein point mutant analysis [1]. This methodology represents the first application of functional comparison of wild-type versus mutant STAT protein by ITC to characterize a small-molecule ligand's binding site with amino acid resolution [2]. The ITC data confirm that Stafib-2 binds specifically to the phosphotyrosine-binding pocket of the STAT5b SH2 domain, and site-directed mutagenesis of key residues disrupts this interaction .

isothermal titration calorimetry binding site validation protein point mutant analysis STAT5b SH2 domain

Optimal Research Applications for Stafib-2 (CAS 2097938-74-2) Based on Validated Differential Evidence


Biochemical Dissection of STAT5b-Specific vs. STAT5a-Specific Signaling Pathways

Stafib-2's >20-fold selectivity for STAT5b over STAT5a (Ki = 9 nM vs. >180 nM) makes it the tool of choice for experiments requiring isoform-specific inhibition . In contrast to pan-STAT5 inhibitors or compounds with inverted selectivity, Stafib-2 enables researchers to attribute observed phenotypes specifically to STAT5b inhibition without confounding STAT5a activity. This application is particularly relevant given evidence that STAT5b inhibition reduces tumor cell proliferation more effectively than STAT5a inhibition [1].

Target Validation and Hit-to-Lead Optimization for STAT5b SH2 Domain Ligands

Stafib-2 serves as a well-characterized reference standard for developing or benchmarking novel STAT5b SH2 domain inhibitors. Its binding site has been mapped to amino acid resolution via ITC and point mutant analysis, providing a defined interaction map that derivative compounds can be evaluated against [2]. The 5-fold affinity improvement over Stafib-1 (Ki = 9 nM vs. 44 nM) demonstrates the impact of specific structural modifications (para-phenoxy substitution and phenyl-for-naphthyl replacement), offering a validated structure-activity relationship (SAR) framework [3].

Investigating STAT5BN642H-Driven Oncogenic Signaling in Leukemia Models

Molecular docking studies indicate that Stafib-2 forms a stable interaction with the STAT5BN642H gain-of-function mutant associated with aggressive pediatric acute lymphoblastic leukemia (ALL) [4]. In contrast, the comparator compound AC-4-130 preferentially binds wild-type STAT5B. This differential profile positions Stafib-2 as a specialized chemical probe for studies focused on mutant-selective inhibition or for comparative analysis of wild-type versus mutant STAT5B signaling [5].

Cellular Studies Requiring Controlled Intracellular Delivery via Prodrug Strategy

Stafib-2 itself exhibits poor intrinsic cell permeability, a documented limitation that requires researchers to employ its prodrug counterpart, Pomstafib-2, for cellular assays . This property—while a limitation for direct cell-based applications—makes Stafib-2 an ideal control compound for experiments designed to differentiate between direct target engagement (biochemical) and cellular activity that depends on prodrug conversion. Pomstafib-2 has been shown to selectively inhibit STAT5b tyrosine phosphorylation in human leukemia cells and induce apoptosis in a STAT5-dependent manner [6].

Quote Request

Request a Quote for Stafib-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.